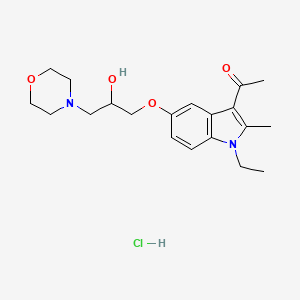

1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride is a synthetic organic compound that belongs to the indole class of chemicals. This compound is characterized by its complex structure, which includes an indole core substituted with various functional groups, making it a molecule of interest in medicinal chemistry and pharmacology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.

Attachment of the Hydroxy and Morpholinopropoxy Groups: These groups are introduced through nucleophilic substitution reactions. The hydroxy group can be added via hydroxylation, while the morpholinopropoxy group is typically introduced through a reaction with morpholine and an appropriate epoxide.

Final Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The morpholin

Actividad Biológica

1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride, often referred to as compound X, is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole core, an ethyl substituent, and a morpholinopropoxy group. This unique configuration contributes to its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₉ClN₂O₃ |

| Molecular Weight | 304.77 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not available |

The biological activity of compound X is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as an agonist or antagonist depending on the target, influencing processes such as cell proliferation and apoptosis.

Key Mechanisms:

- Receptor Modulation: Compound X may interact with serotonin receptors, potentially influencing mood and anxiety levels.

- Enzyme Inhibition: It has shown promise in inhibiting certain kinases involved in cancer cell proliferation.

Biological Activity

Various studies have reported on the biological effects of compound X:

- Anticancer Activity: In vitro studies demonstrated that compound X inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways.

- Neuroprotective Effects: Research indicates that compound X may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties: Compound X has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory conditions.

Case Studies

Several key studies highlight the biological activity of compound X:

- Study 1: A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of compound X against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined through dose-response curves.

- Study 2: In a neuroprotection assay, compound X was tested on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The treatment resulted in a 30% increase in cell viability compared to untreated controls, supporting its neuroprotective claims.

Propiedades

IUPAC Name |

1-[1-ethyl-5-(2-hydroxy-3-morpholin-4-ylpropoxy)-2-methylindol-3-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4.ClH/c1-4-22-14(2)20(15(3)23)18-11-17(5-6-19(18)22)26-13-16(24)12-21-7-9-25-10-8-21;/h5-6,11,16,24H,4,7-10,12-13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTHRLDACWOBEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCOCC3)O)C(=O)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.